2-Bromo-3-nitrothiophene 2-Bromo-3-nitrothiophene 2-Bromo-3-nitrothiophene

Brand Name: Vulcanchem
CAS No.: 2161-96-8
VCID: VC21302228
InChI: InChI=1S/C4H2BrNO2S/c5-4-3(6(7)8)1-2-9-4/h1-2H
SMILES: C1=CSC(=C1[N+](=O)[O-])Br
Molecular Formula: C4H2BrNO2S
Molecular Weight: 208.04 g/mol

2-Bromo-3-nitrothiophene

CAS No.: 2161-96-8

Cat. No.: VC21302228

Molecular Formula: C4H2BrNO2S

Molecular Weight: 208.04 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-3-nitrothiophene - 2161-96-8

Specification

CAS No. 2161-96-8
Molecular Formula C4H2BrNO2S
Molecular Weight 208.04 g/mol
IUPAC Name 2-bromo-3-nitrothiophene
Standard InChI InChI=1S/C4H2BrNO2S/c5-4-3(6(7)8)1-2-9-4/h1-2H
Standard InChI Key BWMCPPKGEXBKSY-UHFFFAOYSA-N
SMILES C1=CSC(=C1[N+](=O)[O-])Br
Canonical SMILES C1=CSC(=C1[N+](=O)[O-])Br

Introduction

Chemical Properties and Structure

2-Bromo-3-nitrothiophene is characterized by a thiophene core with a bromine atom at the 2-position and a nitro group at the 3-position. The molecular formula is C₄H₂BrNO₂S, corresponding to a molecular weight of 208.0332 g/mol . The compound's structure features a five-membered aromatic ring containing a sulfur atom, with the bromine and nitro substituents positioned adjacently, creating a unique electronic environment.

The chemical identity of 2-Bromo-3-nitrothiophene is well-established through various spectroscopic and analytical methods. Its exact mass has been determined to be 206.898956, which aligns with its theoretical molecular weight . The compound's structure can be represented by the following chemical identifiers:

Table 1: Chemical Identifiers of 2-Bromo-3-nitrothiophene

Identifier TypeValue
CAS Number2161-96-8
Molecular FormulaC₄H₂BrNO₂S
InChIInChI=1S/C4H2BrNO2S/c5-4-3(6(7)8)1-2-9-4/h1-2H
InChIKeyBWMCPPKGEXBKSY-UHFFFAOYSA-N
SMILESC1=CSC(=C1N+[O-])Br

The compound is classified as an ortho-like derivative in terms of its substitution pattern, referring to the proximity of the bromine and nitro groups on adjacent positions of the thiophene ring . This arrangement influences the compound's reactivity, particularly in nucleophilic aromatic substitution reactions, where the ortho relationship between substituents can facilitate intramolecular interactions in the transition state.

Physical Properties

2-Bromo-3-nitrothiophene possesses several distinctive physical properties that influence its handling, storage, and application in synthetic procedures. These properties have been well-characterized through various analytical methods and are summarized in the following table:

Table 2: Physical Properties of 2-Bromo-3-nitrothiophene

PropertyValueReference
AppearanceYellow solid
Density1.9±0.1 g/cm³ (1.945 g/cm³)
Boiling Point236.8±20.0 °C at 760 mmHg
Flash Point97.0±21.8 °C
Vapor Pressure0.0712-0.1 mmHg at 25°C
Refractive Index1.647
LogP2.20
Polar Surface Area (PSA)74.06000

The relatively high boiling point of 2-Bromo-3-nitrothiophene (236.8±20.0 °C at 760 mmHg) indicates strong intermolecular forces, likely due to the polar nature of both the nitro group and the bromine-carbon bond. The compound's moderate vapor pressure suggests limited volatility at room temperature, which may be advantageous for handling in laboratory settings.

Reactions and Chemical Behavior

2-Bromo-3-nitrothiophene demonstrates distinctive reactivity patterns, particularly in nucleophilic aromatic substitution reactions. The compound's reactivity is significantly influenced by the electron-withdrawing nitro group, which activates the thiophene ring toward nucleophilic attack, and the bromine atom, which serves as an excellent leaving group.

A significant study examined the nucleophilic aromatic substitution reactions of 2-Bromo-3-nitrothiophene with various amines:

"The kinetics of the nucleophilic aromatic substitution of some 2-L-5-nitrothiophenes (para-like isomers) with three different amines (pyrrolidine, piperidine, and morpholine) were studied in three room-temperature ionic liquids... The above reaction also was studied with 2-bromo-3-nitrothiophene, an ortho-like derivative able to give peculiar intramolecular interactions in the transition state, which are strongly affected by the reaction medium."

This research highlights several important aspects of 2-Bromo-3-nitrothiophene's chemical behavior:

These findings indicate that 2-Bromo-3-nitrothiophene is a versatile substrate for nucleophilic aromatic substitution reactions, with potential applications in the synthesis of amino-functionalized thiophene derivatives.

Applications and Research Significance

2-Bromo-3-nitrothiophene serves as an important building block in organic synthesis, particularly for the preparation of functionalized thiophene derivatives. Its significance lies in the following areas:

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